molecular formula C11H13ClN2O2 B11059604 Ethanimidoyl chloride, N-[[[(1-phenylethyl)amino]carbonyl]oxy]-

Ethanimidoyl chloride, N-[[[(1-phenylethyl)amino]carbonyl]oxy]-

Cat. No.: B11059604
M. Wt: 240.68 g/mol
InChI Key: XOIGLRDHUROAOV-UHFFFAOYSA-N
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Description

Ethanimidoyl chloride, N-[[[(1-phenylethyl)amino]carbonyl]oxy]- is a chemical compound with a complex structure that includes an ethanimidoyl chloride group and a phenylethylamine derivative

Preparation Methods

The synthesis of Ethanimidoyl chloride, N-[[[(1-phenylethyl)amino]carbonyl]oxy]- typically involves the reaction of ethanimidoyl chloride with N-[[[(1-phenylethyl)amino]carbonyl]oxy] groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Ethanimidoyl chloride, N-[[[(1-phenylethyl)amino]carbonyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloride group is replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethanimidoyl chloride, N-[[[(1-phenylethyl)amino]carbonyl]oxy]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanimidoyl chloride, N-[[[(1-phenylethyl)amino]carbonyl]oxy]- involves its reactivity with nucleophiles and electrophiles. The molecular targets and pathways include interactions with amine groups, leading to the formation of stable products. The compound’s reactivity is influenced by the presence of the phenylethylamine moiety, which can participate in various chemical reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

(1-chloroethylideneamino) N-(1-phenylethyl)carbamate

InChI

InChI=1S/C11H13ClN2O2/c1-8(10-6-4-3-5-7-10)13-11(15)16-14-9(2)12/h3-8H,1-2H3,(H,13,15)

InChI Key

XOIGLRDHUROAOV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)ON=C(C)Cl

Origin of Product

United States

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